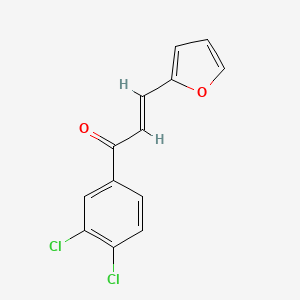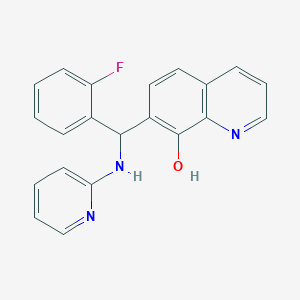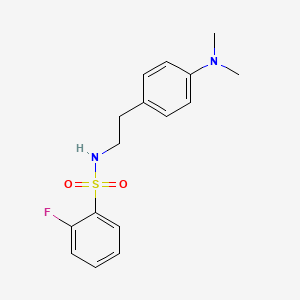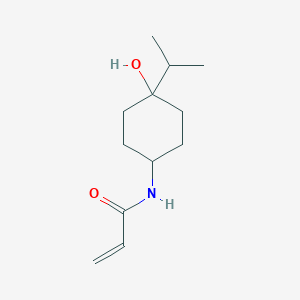
N1-(4-(pyrrolidin-1-yl)phenethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of various diseases . The compound also contains a trifluoromethyl group, which is often used in drug design to improve the pharmacokinetic profile of a compound .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another approach involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring and a trifluoromethyl group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolidine derivatives can undergo various types of reactions, including those involving the nitrogen atom in the ring or the carbon atoms attached to it .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could affect the compound’s lipophilicity and metabolic stability .Aplicaciones Científicas De Investigación
Hydrogen-bonded Supramolecular Networks
One study focuses on the hydrogen-bonded supramolecular networks formed by related oxalamide compounds. These networks are constructed through intermolecular N-H...N and C-H...O hydrogen bonds, forming extended structures. Such networks have implications for the development of novel materials with specific mechanical and thermal properties (Lee, 2010).
Coordination Compounds and Catalysis
Another area of research involves the synthesis of coordination compounds using similar oxalamide ligands. These compounds have been explored as catalysts for organic reactions, highlighting the versatility of oxalamide-based ligands in catalysis (Singh, Singh, & Singh, 2009). Such research provides insights into the design of new catalysts for efficient and selective chemical transformations.
Molecular Structures and Crystal Packing
The structural analysis of isomeric compounds similar to N1-(4-(pyrrolidin-1-yl)phenethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide reveals the importance of C-H...N, C-H...π, and π...π interactions in their crystal packing. These interactions contribute to the stability and properties of the resulting materials, which is crucial for the design of molecular materials with desired physical characteristics (Lai, Mohr, & Tiekink, 2006).
Synthesis and Application in Polymer Chemistry
Research on NNN-tridentate pyrrolyl rare-earth metal complexes demonstrates their potential in catalyzing specific selective living polymerization of isoprene. This indicates a promising application of related compounds in polymer chemistry, where control over polymerization processes is crucial for the production of polymers with defined properties (Wang, Liu, & Cui, 2012).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3O2/c22-21(23,24)16-4-3-5-17(14-16)26-20(29)19(28)25-11-10-15-6-8-18(9-7-15)27-12-1-2-13-27/h3-9,14H,1-2,10-13H2,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBULGMFJDFGHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide](/img/structure/B2885159.png)
![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2885160.png)

![N-[[4-(2,5-dimethylphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2885162.png)



![6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine hydrochloride](/img/structure/B2885171.png)



![2-benzylsulfanyl-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2885177.png)